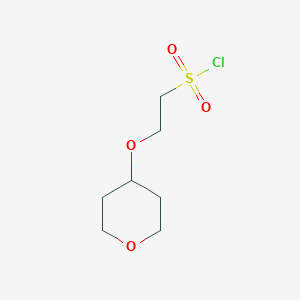

![molecular formula C18H24N6O2 B2654180 Benzyl-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-amine CAS No. 51304-99-5](/img/structure/B2654180.png)

Benzyl-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

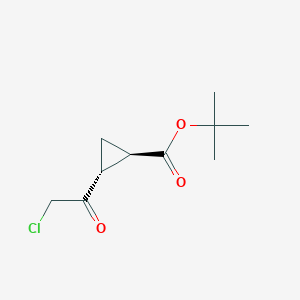

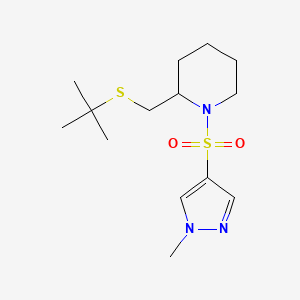

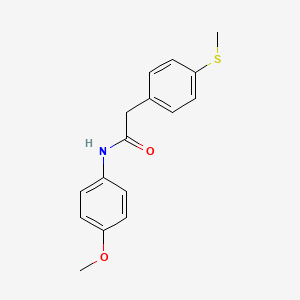

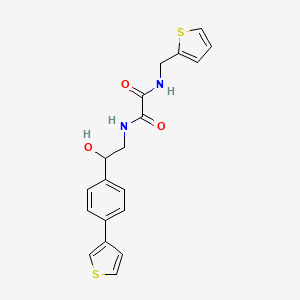

The compound is a derivative of triazine, which is a class of nitrogen-containing heterocycles . The triazine ring can be substituted with various functional groups, leading to a wide range of applications. In this case, the triazine ring is substituted with morpholine and benzyl groups .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The morpholinyl groups might contribute to the polarity of the molecule, while the benzyl group could contribute to its lipophilicity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds have been involved in various chemical reactions. For instance, DMT-MM has been used in peptide synthesis, indicating that it can participate in amide bond formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific substituents on the triazine ring. For example, the morpholinyl groups might increase the solubility of the compound in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

Some research focuses on the synthesis of novel triazine derivatives, including compounds related to Benzyl-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-amine, and their potential antimicrobial activities. For instance, Bektaş et al. (2007) synthesized various triazole derivatives with potential antimicrobial activities against test microorganisms, indicating the broad utility of triazine compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Microwave-Assisted Synthesis

A study by Dolzhenko et al. (2021) introduced a microwave-assisted, one-pot synthesis method for diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines from cyanoguanidine, aromatic aldehydes, and cyclic amines. This method demonstrates the efficiency of modern synthesis techniques in producing triazine derivatives, which may include compounds similar to Benzyl-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-amine, potentially with applications in medicinal chemistry due to their antileukemic activity (Dolzhenko et al., 2021).

Structural and Electronic Studies

Research on the structural diversity and electronic effects of C(3)-substituted benzo[e][1,2,4]triazines by Bodzioch et al. (2019) provides insights into the impact of substituents on the electronic structure of the triazine ring. This research contributes to understanding how modifications to the triazine core, as seen in compounds like Benzyl-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-amine, affect their properties and potential applications (Bodzioch et al., 2019).

Ruthenium-Catalyzed Reactions

A study on ruthenium-catalyzed anti-Markovnikov hydroamination of vinylarenes by Utsunomiya and Hartwig (2003) illustrates the versatility of triazine derivatives in catalysis. This research highlights the potential of using triazine-based compounds as intermediates or catalysts in organic synthesis, offering pathways to synthesize beta-phenethylamine derivatives with high yields and regioselectivity (Utsunomiya & Hartwig, 2003).

Macrocycles from Triazines

Research on the synthesis of macrocycles derived from substituted triazines, such as the work by Yepremyan et al. (2018), explores the formation of novel macrocyclic structures through dimerization processes. This work provides a foundation for developing new materials or molecular recognition elements that could incorporate triazine derivatives akin to Benzyl-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-amine (Yepremyan et al., 2018).

Eigenschaften

IUPAC Name |

N-benzyl-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O2/c1-2-4-15(5-3-1)14-19-16-20-17(23-6-10-25-11-7-23)22-18(21-16)24-8-12-26-13-9-24/h1-5H,6-14H2,(H,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWZQLGRNOWGTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NCC3=CC=CC=C3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-Methoxy-5-[(methylsulfanyl)methyl]phenyl}boronic acid](/img/structure/B2654099.png)

![N~1~-(3-chlorophenyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2654106.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2654108.png)

![1-{1-Benzyl-1,9-diazaspiro[5.5]undecan-9-yl}prop-2-en-1-one](/img/structure/B2654115.png)

methanone](/img/structure/B2654120.png)